molecular formula C24H25NO4 B2866558 (1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid CAS No. 2138365-58-7

(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2866558
CAS No.: 2138365-58-7
M. Wt: 391.5 g/mol
InChI Key: LCBSYVYKMQEFMY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a fluorene group, a piperidine ring, and a cyclopropane ring . Fluorene is a polycyclic aromatic hydrocarbon, piperidine is a heterocyclic amine, and cyclopropane is a cycloalkane .


Synthesis Analysis

While specific synthesis methods for this compound were not found, one related compound, 9-fluorenones, can be synthesized from 9H-fluorenes by aerobic oxidation under ambient conditions in the presence of KOH in THF .

Scientific Research Applications

Drug Development and Pharmacokinetics

Cyclopropane-containing compounds have been explored in the development of various pharmaceuticals due to their structural uniqueness and potential biological activities. For instance, compounds with cyclopropane rings have been investigated for their anxiolytic properties, as in the case of 1-aminocyclopropanecarboxylic acid, indicating potential applications in treating anxiety disorders (Trullás, Jackson, Skolnick, 1989). Furthermore, the pharmacokinetics and metabolism of drugs like SB-649868, an orexin receptor antagonist, involve cyclopropane derivatives, highlighting their role in understanding drug disposition and action (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, Boyle, 2011).

Environmental Science

Cyclopropane-containing compounds also find relevance in environmental studies. For instance, environmental exposure to compounds like DINCH, which includes cyclohexane dicarboxylic acid derivatives, has been monitored to assess potential health risks associated with plasticizers in the environment (Silva, Jia, Samandar, Preau, Calafat, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid involves the following steps: protection of the amine group, formation of the cyclopropane ring, deprotection of the amine group, and coupling with the fluorenylmethoxycarbonyl (Fmoc) group.", "Starting Materials": [ "4-piperidone", "ethyl chloroacetate", "sodium hydride", "2-bromo-9H-fluorene", "diethyl malonate", "sodium ethoxide", "methyl iodide", "sodium borohydride", "acetic acid", "trifluoroacetic acid", "N,N-dimethylformamide", "triethylamine", "1-hydroxybenzotriazole", "N,N'-dicyclohexylcarbodiimide", "piperidine", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "4-piperidone is reacted with ethyl chloroacetate and sodium hydride to form ethyl 4-piperidone-3-carboxylate.", "Ethyl 4-piperidone-3-carboxylate is reacted with 2-bromo-9H-fluorene and sodium hydride to form 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine.", "1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine is reacted with diethyl malonate and sodium ethoxide to form (1R,2S)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid ethyl ester.", "The ethyl ester is deprotected using methyl iodide and sodium borohydride to form (1R,2S)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid.", "The Fmoc group is removed using trifluoroacetic acid and acetic acid.", "The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.", "The activated carboxylic acid is coupled with piperidine to form the final product, (1R,2S)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid.", "The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry." ] }

CAS No.

2138365-58-7

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)21-13-20(21)15-9-11-25(12-10-15)24(28)29-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-8,15,20-22H,9-14H2,(H,26,27)

InChI Key

LCBSYVYKMQEFMY-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CN(CCC1C2CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

solubility

not available

Origin of Product

United States

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